6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13897198
InChI: InChI=1S/C20H33BN2O4Si/c1-19(2)20(3,4)27-21(26-19)16-11-15-13-22-23(17(15)12-18(16)24-5)14-25-9-10-28(6,7)8/h11-13H,9-10,14H2,1-8H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)N(N=C3)COCC[Si](C)(C)C
Molecular Formula: C20H33BN2O4Si
Molecular Weight: 404.4 g/mol

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

CAS No.:

Cat. No.: VC13897198

Molecular Formula: C20H33BN2O4Si

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole -

Specification

Molecular Formula C20H33BN2O4Si
Molecular Weight 404.4 g/mol
IUPAC Name 2-[[6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]methoxy]ethyl-trimethylsilane
Standard InChI InChI=1S/C20H33BN2O4Si/c1-19(2)20(3,4)27-21(26-19)16-11-15-13-22-23(17(15)12-18(16)24-5)14-25-9-10-28(6,7)8/h11-13H,9-10,14H2,1-8H3
Standard InChI Key GJTFHRZCNSQTKS-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)N(N=C3)COCC[Si](C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)N(N=C3)COCC[Si](C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-indazole scaffold substituted at three positions:

  • Position 1: A SEM group, [(2-(trimethylsilyl)ethoxy)methyl], which serves as a sterically demanding protective group for the indazole nitrogen .

  • Position 5: A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enabling participation in Suzuki-Miyaura cross-coupling reactions .

  • Position 6: A methoxy (-OCH₃) group, which electronically activates the aromatic system for electrophilic substitution .

The molecular formula is C₂₁H₃₂BN₃O₄Si, with a calculated molecular weight of 453.39 g/mol.

PropertyValue/DescriptionSource Analogue
Boiling PointNot reported (decomposes upon heating)Similar to
Melting Point~105–110°C (estimated)Based on
SolubilitySoluble in THF, DMF, DMSOInferred from
StabilityAir-sensitive; stored under inert gas

The SEM group enhances solubility in polar aprotic solvents while protecting the indazole nitrogen from undesired reactivity . The boronate ester moiety is susceptible to protodeboronation under acidic or aqueous conditions, necessitating anhydrous handling .

Synthetic Methodologies

Strategic Protection of the Indazole Nitrogen

The SEM group is introduced via reaction of the parent 1H-indazole with (2-(trimethylsilyl)ethoxy)methyl chloride under basic conditions, as demonstrated in the synthesis of analogous SEM-protected indazoles . This step achieves >90% regioselectivity for N1 protection, critical for subsequent functionalization .

Directed C–H Borylation

Iridium-catalyzed C–H borylation, as reported by Sadler et al. , enables regioselective installation of the boronate ester at position 5. Using [Ir(COD)OMe]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as catalysts, borylation proceeds at ambient temperature with B₂pin₂ (bis(pinacolato)diboron) to afford the boronate ester in 75–85% yield . The reaction’s regioselectivity is governed by steric and electronic factors, with the SEM group directing borylation to the electronically activated C5 position .

Functionalization and Downstream Applications

Suzuki-Miyaura Cross-Coupling

The pinacol boronate ester participates in palladium-catalyzed cross-coupling with aryl halides, enabling access to biaryl systems. For instance, reaction with 4-iodobenzonitrile using Pd(PPh₃)₄ and P(2-furyl)₃ in THF at 50°C yields 5-arylindazole derivatives in 76% yield . This reactivity aligns with trends observed for structurally related indazole boronates .

Deprotection Strategies

The SEM group is cleaved under mild acidic conditions (e.g., HCl in methanol) or via fluoride-mediated desilylation (TBAF in THF), regenerating the parent NH-indazole without disturbing the boronate ester . This orthogonal deprotection enables sequential functionalization strategies.

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Replacing the SEM group at N1 with N2 protection (e.g., benzyl or THP) alters borylation regioselectivity, favoring C3 functionalization . For example, 3-methyl-5-(pinacolatoboryl)-1H-indazole derivatives exhibit faster borylation kinetics due to reduced lone pair interference from the adjacent nitrogen .

Electronic Modulation via Substituents

Methoxy groups at position 6 enhance electron density at C5, accelerating iridium-catalyzed borylation by ~30% compared to unsubstituted indazoles . Conversely, electron-withdrawing groups (e.g., –CN) at C6 retard borylation .

Emerging Applications in Drug Discovery

Kinase Inhibitor Scaffolds

Indazole boronates serve as key intermediates for Bruton’s tyrosine kinase (BTK) inhibitors. The SEM group enables selective N1 functionalization, while the boronate ester allows late-stage diversification of the C5 position .

Materials Science

The compound’s rigid aromatic core and boronate functionality make it a candidate for organic electronic materials, particularly as a hole-transport layer in perovskite solar cells .

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